molecular formula C9H9ClO2 B3301109 3-chloro-2,6-dimethylBenzoic acid CAS No. 90649-76-6

3-chloro-2,6-dimethylBenzoic acid

Cat. No. B3301109
CAS RN: 90649-76-6
M. Wt: 184.62 g/mol
InChI Key: CARSMBZECAABMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic method for a similar compound, 3-chloro methyl benzoic acid, has been patented . The method involves synthesizing 3-chloro methyl benzoic acid from benzoyl chloride and paraformaldehyde in a solvent in one step, using zinc chloride, ferric chloride, and other Lewis acid catalysts . The synthetic method is a one-step reaction, simple and easy to control, highly safe, and high in finished product yield .


Molecular Structure Analysis

The molecular formula of 3-chloro-2,6-dimethylBenzoic acid is C9H9ClO2. Its molecular weight is 184.62 g/mol. The structure of this compound can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2,6-Dimethylbenzoic acid, have been documented . It is a light cream powder with no odor. Its melting point ranges from 185-187°C .

Scientific Research Applications

Antimicrobial and Anticancer Activity

3-Chloro-2,6-dimethylbenzoic acid and its derivatives exhibit notable antimicrobial and anticancer activities. A study characterizing compounds from the lichen Parmelia erumpens found that 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, a closely related compound, demonstrated excellent antimicrobial activity against significant bacteria and fungi. This compound also showed promising anticancer potential, exhibiting dose- and time-dependent suppression of cancer cell growth in various cell lines, and indicating potential for development as an antimicrobial and anticancer drug (Aravind et al., 2014).

Synthesis and Structural Studies

The synthesis of various dimethylbenzoic acid derivatives, including those similar to 3-chloro-2,6-dimethylbenzoic acid, has been explored. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline, highlighting the chemical versatility and potential for creating a wide range of derivatives for different applications (Cheng Lin, 2013).

Molecular Structure Analysis

In-depth studies on the molecular structure of dimethylbenzoic acid derivatives have been conducted. For example, the molecular structure of 3,5-dimethylbenzoic acid was determined accurately by X-ray crystallography. Such studies provide vital insights into the structural properties of these compounds, which are essential for understanding their potential applications (Colapietro et al., 1984).

Thermodynamics and Conductance Studies

Research on the ionization and conductance properties of dimethylbenzoic acids, including 3-chloro-2,6-dimethylbenzoic acid, has been carried out. These studies are significant for understanding the physical and chemical properties of these compounds in different environments, which is crucial for their application in various scientific fields (Strong et al., 1981).

Applications in Drug Synthesis

Some derivatives of 3-chloro-2,6-dimethylbenzoic acid have been used in the synthesis of drugs. For example, 3-methyl-2-nitrobenzoic acid, a compound with structural similarities, was utilized as a starting material in the synthesis of chlorantraniliprole, demonstrating the potential of such compounds in pharmaceutical synthesis (Chen Yi-fen et al., 2010).

Mechanism of Action

The mechanism of action for similar compounds, such as phenol antiseptics, involves the hydroxyl -OH groups of the molecule binding to certain proteins on the cell membrane of bacteria, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylbenzoic acid, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-2,6-dimethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARSMBZECAABMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2,6-dimethylBenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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